molecular formula C12H12N2O B13415658 2-Methyl-6-(o-tolyl)pyrimidin-4-ol

2-Methyl-6-(o-tolyl)pyrimidin-4-ol

Cat. No.: B13415658
M. Wt: 200.24 g/mol
InChI Key: VEMGPMHEWGNAFE-UHFFFAOYSA-N
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Description

2-Methyl-6-(o-tolyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methyl group at position 2, an o-tolyl group at position 6, and a hydroxyl group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol can be achieved through various methods. One common approach involves the condensation of an o-tolyl ketone with a suitable amidine under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate enamine, which cyclizes to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are often optimized to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(o-tolyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups at the methyl or o-tolyl positions .

Scientific Research Applications

2-Methyl-6-(o-tolyl)pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrimidine derivatives are studied for their role in DNA and RNA synthesis.

    Medicine: This compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, pyrimidine derivatives can inhibit enzymes involved in nucleic acid synthesis, leading to antiproliferative effects. The compound may also interact with cellular receptors and signaling pathways, modulating various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(o-tolyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, o-tolyl group, and hydroxyl group allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-methyl-4-(2-methylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O/c1-8-5-3-4-6-10(8)11-7-12(15)14-9(2)13-11/h3-7H,1-2H3,(H,13,14,15)

InChI Key

VEMGPMHEWGNAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)NC(=N2)C

Origin of Product

United States

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